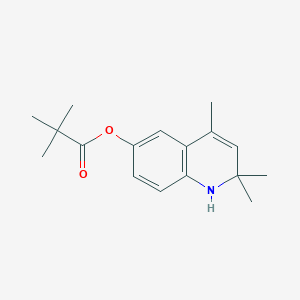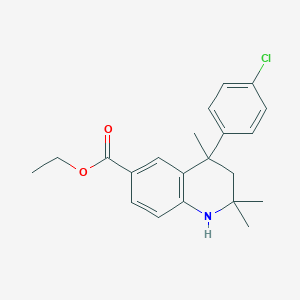![molecular formula C31H24FNO4 B11041685 (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041685.png)
(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one .
- It belongs to the class of compounds known as chromones .
- Chromones exhibit diverse biological activities and are often found in natural products.
- This compound’s structure combines a chromone core with a pyrroloquinoline ring system, making it intriguing for further study.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions depend on the synthetic route chosen, but they typically involve reagents like Lewis acids, bases, and catalysts.
Industrial Production: While no specific industrial production methods are widely reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Biology: Studying its effects on cellular processes, including enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity.
Industry: Assessing its potential as a dye, pharmaceutical intermediate, or material for organic electronics.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including pathways affected.
Comparison with Similar Compounds
Similar Compounds: Other chromones, pyrroloquinolines, and related heterocyclic structures.
Uniqueness: Its specific combination of chromone and pyrroloquinoline moieties sets it apart.
Properties
Molecular Formula |
C31H24FNO4 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C31H24FNO4/c1-30(2)17-31(3,19-10-5-4-6-11-19)24-15-20(32)14-21-22(28(35)33(30)27(21)24)16-25(34)23-13-18-9-7-8-12-26(18)37-29(23)36/h4-16H,17H2,1-3H3/b22-16- |
InChI Key |
GIZPBJSIJFVGDK-JWGURIENSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\C(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11041611.png)
![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)

![N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine](/img/structure/B11041634.png)

![N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide](/img/structure/B11041656.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11041658.png)

![(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11041677.png)
![4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11041689.png)
![3-Acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11041692.png)
![ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11041700.png)
![2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041706.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11041710.png)
